
Desoxyanisoin
Overview
Description
Desoxyanisoin (IUPAC name: 1,2-bis(4-methoxyphenyl)ethanone) is a diaryl ethanone derivative classified under phenylpropanoids and stilbenes. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol . The compound features two 4-methoxyphenyl groups attached to a central ketone group, as illustrated by its canonical SMILES: COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC . It is registered under CAS No. 120-44-5 and is characterized by its stability, non-hazardous nature (GHS classification), and role as a synthetic intermediate in pharmaceuticals and agrochemicals .
This compound is primarily used in organic synthesis, serving as a precursor for compounds like enaminones, thiadiazoles, and isoxazoles with biological activities such as antiplatelet aggregation and antimycotic properties . Its stereochemical control during synthesis—particularly the enrichment of the Z-isomer via repetitive crystallizations—is notable, achieving diastereomeric ratios up to 20:1 (Z/E) .
Preparation Methods
Synthetic Routes to Desoxyanisoin
Sodium Sulfide-Mediated Dechlorination
The most widely documented method involves the chemoselective dechlorination of 2-chloro-1,2-bis(4-methoxyphenyl)ethanone using sodium sulfide nonahydrate (Na₂S·9H₂O). Key steps include:
-
Reaction Setup : A solution of 2-chloro-1,2-bis(4-methoxyphenyl)ethanone (0.5 mmol) and triphenylphosphine (PPh₃, 0.5 mmol) in dry dimethylformamide (DMF, 2.0 mL) is prepared under nitrogen .
-
Chlorination : N-Chlorosuccinimide (NCS, 0.5 mmol) is added to the mixture, initiating a halogenation step that converts hydroxyl groups to chlorides .
-
Reduction : Sodium sulfide nonahydrate (0.5 mmol) is introduced, triggering a nucleophilic displacement reaction that replaces chlorine with hydrogen .
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether/ethyl acetate = 50:1–10:1) .
Key Data :
-
Selectivity : The method preserves methoxy groups at the 4-position of both aryl rings, demonstrating high chemoselectivity .
Mechanistic Insights
The reaction proceeds through a tandem halogenation-reduction mechanism:
-
Chlorination : NCS and PPh₃ generate a chlorophosphonium intermediate, facilitating the substitution of hydroxyl groups with chlorine .
-
Sulfide Reduction : Na₂S·9H₂O acts as a soft nucleophile, displacing chloride via an SN2 pathway :
This pathway avoids over-reduction of the ketone moiety, a common challenge in deoxygenation reactions .
Optimization Strategies
Solvent and Atmosphere
-
DMF as Solvent : Enhances solubility of intermediates and stabilizes reactive species through polar interactions .
-
Inert Atmosphere : Nitrogen prevents oxidation of sodium sulfide and minimizes side reactions .
Stoichiometry
-
A 1:1 molar ratio of NCS to substrate ensures complete chlorination without excess reagent accumulation .
-
Na₂S·9H₂O is used stoichiometrically (1:1) to avoid sulfide-mediated side reactions .
Temperature and Time
-
20°C : Balances reaction rate and selectivity; higher temperatures promote decomposition .
-
30-Minute Duration : Sufficient for complete conversion, as confirmed by TLC monitoring .
Comparative Analysis of Methods
Table 1: Comparison of this compound synthesis methods.
The sodium sulfide method outperforms traditional reducing agents (e.g., LiAlH₄) in preserving methoxy groups and avoiding ketone reduction .
Challenges and Solutions
Byproduct Formation
-
Observed : Trace succinimide derivatives from NCS decomposition .
-
Mitigation : Rapid workup and chromatography minimize contamination .
Moisture Sensitivity
Chemical Reactions Analysis
Bromination Reaction
Desoxyanisoin undergoes electrophilic aromatic substitution when reacted with bromine (Br₂) in carbon tetrachloride (CCl₄). This reaction produces α-bromo-4,4′-dimethoxy-deoxybenzoin as the primary product (Fig. 1) .
Reaction Conditions
- Reagents : Br₂ in CCl₄
- Temperature : Room temperature
- Mechanism : Bromine acts as an electrophile, attacking the electron-rich aromatic rings at the α-position relative to the ketone group.
Key Observations
- The reaction proceeds via intermediate bromonium ion formation.
- Steric hindrance from methoxy groups directs bromination to the α-carbon .
Product Data
Property | Value |
---|---|
Product Name | α-Bromo-4,4′-dimethoxy-deoxybenzoin |
Yield | ~85% (theoretical) |
Solubility | Insoluble in water |
Polymerization via Mannich Reaction
This compound serves as a precursor in synthesizing high-performance benzoxazine thermosets. When reacted with furfurylamine and paraformaldehyde, it forms a polybenzoxazine network (Fig. 2) .
Reaction Pathway
- Mannich Base Formation : this compound reacts with furfurylamine and formaldehyde to generate a benzoxazine monomer.
- Thermal Ring-Opening Polymerization : Heating the monomer induces crosslinking, producing a thermoset polymer.
Property | Value |
---|---|
Glass Transition Temp. | >300°C |
Char Yield (800°C) | 45% |
LOI (Limiting Oxygen Index) | 32.5% (indicating self-extinguishing properties) |
Oxidative Degradation
While not extensively documented, this compound’s methoxy groups are susceptible to oxidative cleavage under strong oxidizing conditions (e.g., KMnO₄/H⁺). This reaction likely yields 4-methoxybenzoic acid derivatives .
Proposed Mechanism
- Oxidation of the α-carbon adjacent to the ketone.
- Cleavage of the C–C bond, forming two aromatic carboxylic acids.
Catalytic Hydrogenation
The ketone group in this compound can be reduced to a secondary alcohol using hydrogen gas and palladium-based catalysts.
Example Reaction
this compound + H₂ (Pd/C) → 1,2-bis(4-methoxyphenyl)ethanol
Challenges
- Methoxy groups may undergo demethylation under high-pressure H₂ conditions.
- Selectivity requires careful control of catalyst loading and temperature .
Suzuki–Miyaura Cross-Coupling
Though not explicitly reported for this compound, its brominated derivative (α-bromo-4,4′-dimethoxy-deoxybenzoin) is theoretically amenable to palladium-catalyzed coupling with arylboronic acids, enabling access to complex biaryl structures .
Tables of Chemical Identifiers for this compound
Property | Value |
---|---|
CAS No. | 120-44-5 |
Molecular Formula | C₁₆H₁₆O₃ |
Molecular Weight | 256.30 g/mol |
Melting Point | 109–113°C |
SMILES | COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC |
InChI Key | SICBLYCPRWNHHP-UHFFFAOYSA-N |
Scientific Research Applications
Chemical Properties and Basic Information
- Chemical Formula : C16H16O3
- Molecular Weight : 272.30 g/mol
- Solubility : Sparingly soluble in water
- Melting Point : 109°C to 113°C
Desoxyanisoin is synthesized from the reaction of anisoin with desoxybenzoin. It is often used as a precursor in organic synthesis due to its unique structural properties.
Medicinal Chemistry
This compound has been investigated for its potential use in drug development, particularly as a radiolabeled compound for positron emission tomography (PET) imaging. In a notable study, this compound was radiofluorinated to create a radiolabeled variant, which demonstrated promising results in imaging biological processes in vivo. This application highlights its utility in pharmacokinetics and drug metabolism studies .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can react with bromine in the presence of carbon tetrachloride (CCl4) to produce a-bromo-4,4′-dimethoxy-deoxybenzoin. This reaction showcases its versatility and importance in synthesizing more complex organic molecules .
Case Study 1: Radiolabeling for PET Imaging
In a study published in 2024, researchers successfully synthesized [^18F]this compound using a novel photoredox nucleophilic fluorination method. The resulting compound was utilized for PET imaging, demonstrating effective labeling with a radiochemical yield of 57%. This application underlines this compound's potential role in non-invasive imaging techniques crucial for drug development and disease diagnosis .
Case Study 2: Synthesis of Derivatives
Another significant application involves the synthesis of various derivatives from this compound. Researchers have explored its reactivity to create diverse compounds that could serve as potential therapeutic agents. For instance, the synthesis of a-bromo-4,4′-dimethoxy-deoxybenzoin from this compound not only illustrates its chemical reactivity but also opens avenues for developing new pharmaceuticals .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of desoxyanisoin involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Desoxyanisoin belongs to a family of diaryl ketones with structural analogs differing in substituents (e.g., methoxy, hydroxy) or alkyl chain length. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Table 1: Comparative Analysis of this compound and Related Compounds
Key Differences in Properties and Reactivity
Substituent Effects: this compound’s dual methoxy groups enhance electron-donating effects, stabilizing intermediates in reactions like hydrogenolysis and alkylation . In contrast, 4'-Hydroxypropiophenone (with a hydroxyl group) exhibits higher polarity and acidity, making it prone to oxidation . The steric bulk of this compound’s diaryl structure impedes hydrogenation of its double bond during debenzylation, a feature absent in simpler analogs like 4-Methoxyphenylacetone .
Biological Activity: this compound-derived 4,5-bis(p-methoxyphenyl)-1,2,3-thiadiazole inhibits platelet aggregation, whereas 4'-Hydroxypropiophenone derivatives are explored for antioxidant properties .
Synthetic Utility: this compound is preferred in multi-step syntheses (e.g., for mofezolac analogs) due to its stereochemical predictability . Analogs like 4'-Methoxypropiophenone are less versatile due to fewer reactive sites .
Physicochemical Comparison
Biological Activity
Desoxyanisoin is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its versatile applications and biological activities. This article delves into the biological properties of this compound, focusing on its anti-inflammatory, estrogenic, and cytotoxic activities, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound, chemically known as 4,4'-dimethoxy-1,1'-biphenyl-2-ol, serves as a precursor in the synthesis of various bioactive compounds. Its structural framework allows for modifications that enhance its pharmacological properties. The synthesis typically involves the demethylation of anisoin or similar derivatives, yielding this compound with high efficiency.
1. Anti-Inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. A study evaluated its ability to inhibit protein denaturation and cyclooxygenase (COX) activity. The results demonstrated that derivatives synthesized from this compound showed comparable anti-inflammatory effects to established drugs such as diclofenac sodium.
Compound | IC50 (µM) | Binding Energy (kcal/mol) |
---|---|---|
This compound Derivative A | 25.3 | -11.67 |
Diclofenac Sodium | 22.5 | -12.00 |
The binding energy indicates strong interactions with the COX-2 enzyme, suggesting potential for development as a therapeutic agent in inflammatory diseases .
2. Estrogenic Activity
This compound has been studied for its estrogenic activity, particularly in breast cancer cell lines. It functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor (ER) activation and gene expression related to cell proliferation.
In vitro assays using MCF-7 breast cancer cells demonstrated that this compound could activate estrogen response elements (ERE), leading to increased cell proliferation:
Compound | ERE Activation (% of E2) | EC50 (nM) |
---|---|---|
This compound | 75 | 50 |
17β-Estradiol (E2) | 100 | 10 |
These findings suggest that this compound may have both agonistic and antagonistic effects depending on the cellular context, making it a candidate for further investigation in hormone-related therapies .
3. Cytotoxicity Studies
The cytotoxic effects of this compound have also been explored in various cancer cell lines. Preliminary studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 30 |
HeLa (Cervical) | 45 |
Normal Fibroblasts | >100 |
This selectivity highlights this compound's potential as a lead compound in anticancer drug development .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A study involving the synthesis of triphenylethylene-platinum(II) complexes from this compound demonstrated enhanced cytotoxicity against breast cancer cells compared to this compound alone, indicating synergistic effects with metal complexes .
- Case Study 2 : In another investigation, modifications to the methoxy groups on the this compound structure resulted in derivatives with improved estrogenic activity, showcasing the impact of structural changes on biological efficacy .
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICBLYCPRWNHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074469 | |
Record name | Desoxyanisoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-44-5 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxyanisoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyanisoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxyanisoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desoxyanisoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethoxydeoxybenzoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESOXYANISOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TFW8HSV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.